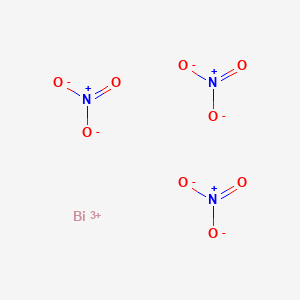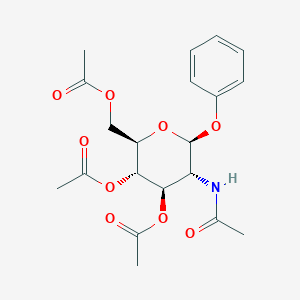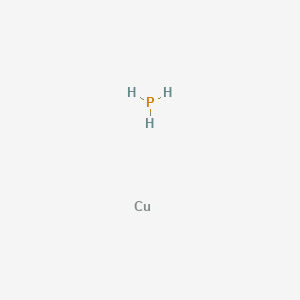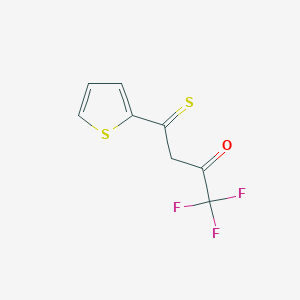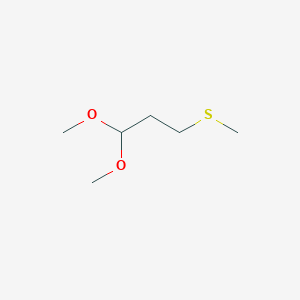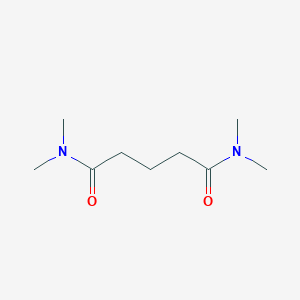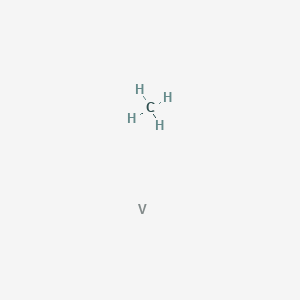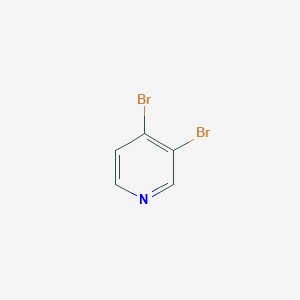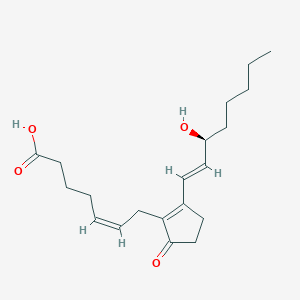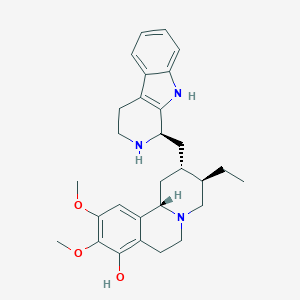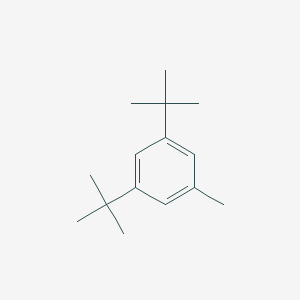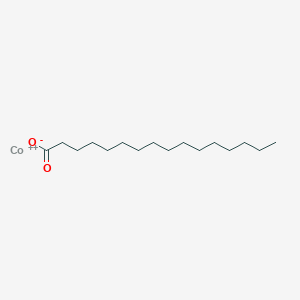
Cobalt dipalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt dipalmitate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a cobalt salt of dipalmitic acid, which is a saturated fatty acid commonly found in animal and plant tissues. Cobalt dipalmitate is known for its ability to induce differentiation and proliferation of cells, making it a promising candidate for various applications in the biomedical and biotechnological fields.
Mecanismo De Acción
The mechanism of action of cobalt dipalmitate is not fully understood, but it is believed to act through the activation of various signaling pathways. It has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell differentiation and proliferation. It has also been shown to activate the protein kinase C (PKC) pathway, which is involved in cell signaling and regulation.
Efectos Bioquímicos Y Fisiológicos
Cobalt dipalmitate has been shown to induce differentiation and proliferation of various cell types, including stem cells, fibroblasts, and cancer cells. It has also been shown to increase the production of extracellular matrix proteins, which are important for tissue engineering and regeneration. In addition, it has been shown to increase the expression of various genes involved in cell differentiation and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cobalt dipalmitate in lab experiments is its ability to induce differentiation and proliferation of cells, making it a useful tool for studying cell biology and tissue engineering. Another advantage is its stability and ease of use, as it can be easily synthesized and purified. However, one limitation is its potential toxicity, as high concentrations of cobalt dipalmitate can be toxic to cells. Another limitation is its cost, as it can be expensive to synthesize and purify.
Direcciones Futuras
There are several future directions for research on cobalt dipalmitate. One direction is to further study its mechanism of action, in order to better understand how it induces differentiation and proliferation of cells. Another direction is to study its potential applications in tissue engineering and regenerative medicine, particularly in the development of biomaterials and scaffolds. Additionally, further research can be done to explore its potential anti-cancer properties and its applications in biosensor development.
Métodos De Síntesis
Cobalt dipalmitate can be synthesized by reacting cobalt chloride with dipalmitic acid in a solvent such as ethanol. The reaction produces cobalt dipalmitate as a solid precipitate, which can be further purified by recrystallization. The purity of the compound can be verified by techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
Cobalt dipalmitate has been extensively studied for its potential applications in various fields. In the biomedical field, it has been shown to induce differentiation and proliferation of cells, making it a promising candidate for tissue engineering and regenerative medicine. It has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
In the biotechnological field, cobalt dipalmitate has been studied for its potential applications in enzyme immobilization and biosensor development. It has been shown to improve the stability and activity of enzymes when immobilized on cobalt dipalmitate-modified surfaces. It has also been used as a mediator for biosensors, improving the sensitivity and selectivity of the sensors.
Propiedades
Número CAS |
14582-18-4 |
|---|---|
Nombre del producto |
Cobalt dipalmitate |
Fórmula molecular |
C16H31CoO2+ |
Peso molecular |
314.35 g/mol |
Nombre IUPAC |
cobalt(2+);hexadecanoate |
InChI |
InChI=1S/C16H32O2.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+2/p-1 |
Clave InChI |
MXOPZYMTIDUJHL-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |
Otros números CAS |
14582-18-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



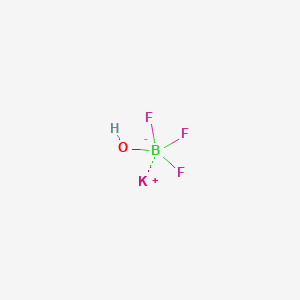
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
